molecular formula C13H22N2O3 B592260 tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1158750-91-4

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B592260
CAS No.: 1158750-91-4
M. Wt: 254.33
InChI Key: TXCCTNIYGSOUBI-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic organic compound with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol . It is characterized by a spirocyclic structure, which includes a diazaspirodecane core with a tert-butyl ester and a ketone functional group. This compound is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial production methods for this compound are less common due to its specialized applications.

Chemical Reactions Analysis

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is primarily related to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other spirocyclic compounds, such as:

These compounds share similar spirocyclic cores but differ in their functional groups and overall molecular structures. The uniqueness of this compound lies in its specific combination of a tert-butyl ester and a ketone group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-5-13(9-15)7-10(16)14-8-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCCTNIYGSOUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745331
Record name tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-91-4
Record name 1,1-Dimethylethyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158750-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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